molecular formula C24H30ClFN4O4 B10773196 Relenopride CAS No. 1221416-43-8

Relenopride

Cat. No. B10773196
CAS RN: 1221416-43-8
M. Wt: 493.0 g/mol
InChI Key: KGMMSPVVHZGPHL-NRFANRHFSA-N
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Description

Relenopride is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of chronic idiopathic constipation and irritable bowel syndrome. It is known for its role as a selective serotonin 4 receptor agonist, which influences gastrointestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Relenopride can be synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring compliance with regulatory standards. This includes optimizing reaction conditions, purification processes, and quality control measures to produce the compound in large quantities suitable for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

Relenopride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a model compound to study receptor-ligand interactions and the development of selective serotonin receptor agonists.

    Biology: Investigated for its effects on gastrointestinal motility and its potential to treat disorders like chronic idiopathic constipation and irritable bowel syndrome.

    Medicine: Explored in clinical trials for its therapeutic potential in treating gastrointestinal disorders.

    Industry: Potential applications in the development of new pharmaceuticals targeting serotonin receptors .

Mechanism of Action

Relenopride exerts its effects by selectively binding to serotonin 4 receptors, which are involved in regulating gastrointestinal motility. Upon binding, it activates these receptors, leading to enhanced antral contractions and accelerated gastric emptying. This mechanism is particularly beneficial in treating conditions like chronic idiopathic constipation and irritable bowel syndrome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Relenopride

This compound is unique due to its high selectivity for serotonin 4 receptors and its favorable safety profile observed in clinical trials. Unlike some similar compounds, this compound has shown minimal adverse effects, making it a promising candidate for further development and therapeutic use .

properties

CAS RN

1221416-43-8

Molecular Formula

C24H30ClFN4O4

Molecular Weight

493.0 g/mol

IUPAC Name

[(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate

InChI

InChI=1S/C24H30ClFN4O4/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31)/t21-/m0/s1

InChI Key

KGMMSPVVHZGPHL-NRFANRHFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)N)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N

Origin of Product

United States

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